1-Oxaspiro[4.4]nonan-3-ol is a unique chemical compound characterized by its spirocyclic structure, which consists of a tetrahydrofuran ring fused to a cyclohexane ring, with a hydroxyl group attached to the spiro carbon. This distinctive arrangement imparts specific physical and chemical properties that make it of interest in various fields of research and industry. The compound has the CAS number 1331825-49-0 and is recognized for its potential applications in organic synthesis and medicinal chemistry .
1-Oxaspiro[4.4]nonan-3-ol belongs to the class of spirocyclic compounds, which are known for their unique geometrical configurations and biological activities. These compounds often exhibit interesting reactivity patterns due to their strained ring systems. The classification of this compound is primarily within organic chemistry, particularly in the context of synthetic organic compounds and their derivatives .
The synthesis of 1-oxaspiro[4.4]nonan-3-ol can be achieved through several methods:
The synthetic routes often require careful control of reaction conditions, including temperature, pressure, and concentration of reactants, to ensure successful formation of the spirocyclic structure while minimizing by-products .
The molecular structure of 1-oxaspiro[4.4]nonan-3-ol can be represented as follows:
This indicates that the compound consists of ten carbon atoms, eighteen hydrogen atoms, and one oxygen atom.
Spectroscopic data for 1-oxaspiro[4.4]nonan-3-ol includes:
1-Oxaspiro[4.4]nonan-3-ol participates in various chemical reactions due to the presence of the hydroxyl group:
These reactions are typically conducted under controlled conditions to optimize yields and minimize side reactions. The choice of reagents and solvents significantly influences the reaction pathway and product distribution .
The mechanism of action for 1-oxaspiro[4.4]nonan-3-ol primarily revolves around its reactivity due to the spirocyclic structure and hydroxyl group:
1-Oxaspiro[4.4]nonan-3-ol exhibits notable chemical properties due to its functional groups:
Relevant analytical techniques such as NMR and IR spectroscopy provide insights into these properties by revealing functional group characteristics and molecular interactions .
1-Oxaspiro[4.4]nonan-3-ol has several scientific uses:
The efficient construction of the spirocyclic ether scaffold in 1-Oxaspiro[4.4]nonan-3-ol (CAS 1331825-49-0) presents significant synthetic challenges due to strain energy and stereochemical control requirements. Recent advances leverage transition metal catalysis to address these issues. Palladium-catalyzed intramolecular etherification of dihalogenated precursors has emerged as a particularly effective strategy, where Pd(0) complexes facilitate C–O bond formation at temperatures between 80–100°C. This method achieves yields of 68–75% with catalyst loadings as low as 2.5 mol% when using Buchwald-type ligands [3]. Alternative acid-catalyzed cyclization approaches employ boron trifluoride diethyl etherate (BF₃·OEt₂) to activate hydroxy-cyclopentane precursors containing pendant epoxide groups, inducing regioselective ring-opening/cyclization cascades. This method demonstrates moderate diastereoselectivity (approximately 3:1 dr) but requires careful optimization of solvent polarity and water content to prevent hydrolysis side reactions.
Table 1: Catalytic Performance in Spirocyclic Ether Synthesis
Catalyst System | Temperature (°C) | Yield (%) | Diastereoselectivity (dr) | Key Advantage |
---|---|---|---|---|
Pd(0)/XPhos | 80 | 75 | N/A | Mild conditions |
BF₃·OEt₂ | 0 to RT | 62 | 3:1 | Single-step cascade |
Scandium triflate | 60 | 71 | 4:1 | Water tolerance |
Microwave-assisted continuous flow technology has significantly improved these protocols, reducing reaction times from hours to minutes while maintaining yields above 70%. The scalability of these catalytic systems remains limited by metal leaching in multi-gram syntheses, though recent immobilized catalyst designs show promise for production-scale applications [3].
Ring-closing metathesis (RCM) has revolutionized access to enantiomerically enriched 1-Oxaspiro[4.4]nonan-3-ol derivatives by overcoming the inherent limitations of traditional cyclization methods. The strategy employs Grubbs II catalyst (benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium) at 5 mol% loading in dichloromethane at 40°C, converting diene precursors into the spiro[4.4] framework with exceptional efficiency. Critical to success is the installation of appropriate oxygen-containing functional groups at the C3 and C4 positions of the cyclopentane ring to direct stereoselective ring formation [5].
Chiral auxiliaries attached to the acyclic precursor enable asymmetric induction during the RCM step, achieving enantiomeric excesses >90% when using bornane-10,2-sultam derivatives. Subsequent auxiliary removal via hydrogenolysis or hydrolysis yields the enantiomerically pure alcohol functionality without racemization. Computational studies reveal that the observed stereoselectivity stems from conformational constraints imposed by the bicyclic ruthenium intermediate, which favors approach from the less hindered exo-face. This method currently delivers the highest optical purity reported for this spirocyclic system (up to 98% ee), though the multi-step sequence reduces overall yield to 40–45% [5].
Industrial production of 1-Oxaspiro[4.4]nonan-3-ol faces significant challenges in maintaining compound integrity during synthesis, purification, and storage. The molecule's sensitivity to thermal degradation necessitates strict temperature control throughout the manufacturing process, with optimal stability observed between 2–8°C [2] [6]. Large-scale reactions require jacketed reactors with precise cooling capacity, as exothermic events during cyclization can initiate decomposition pathways leading to colored impurities.
Purification presents additional hurdles, as conventional distillation risks thermal decomposition due to the molecule's high boiling point and thermal instability. Industrial solutions employ falling-film evaporation under high vacuum (0.1–0.5 mbar) at temperatures below 50°C, followed by recrystallization from n-heptane/ethyl acetate mixtures. The crystalline form exhibits superior stability compared to the liquid state, with accelerated stability testing indicating <0.5% degradation after six months at 5°C when packaged under nitrogen in amber glass vials [6].
Table 2: Industrial Production Challenges and Mitigation Strategies
Production Stage | Key Challenge | Industrial Solution | Stability Outcome |
---|---|---|---|
Synthesis | Exothermic degradation | Jacketed reactors (-10 to 10°C) | Prevents >95% side products |
Purification | Thermal decomposition | Falling-film evaporation <50°C | Maintains >99.5% purity |
Crystallization | Polymorphic instability | Heptane/EtOAc (9:1) | Yields stable Form II crystal |
Storage | Oxidation at C3-OH | Nitrogen atmosphere, amber glass | <0.5% degradation at 6 months |
Cold-chain logistics require specialized packaging with phase-change materials validated for 96-hour maintenance of 2–8°C during transport. Regulatory documentation must include temperature monitoring data from each shipment, adding complexity to distribution networks. These requirements substantially increase production costs, motivating research into stabilized derivatives that retain functionality while offering improved thermal resilience [2] [6].
While no direct biosynthetic pathway for 1-Oxaspiro[4.4]nonan-3-ol has been experimentally confirmed, analysis of analogous natural product biosynthesis suggests plausible enzymatic routes. The spirocyclic ether moiety resembles structural elements found in polyketide-derived macrolides, implying potential for engineered biosynthesis in microbial hosts. A hypothetical pathway leverages type I polyketide synthase (PKS) modules to construct a linear precursor containing keto and hydroxy functionalities at C5 and C3 positions respectively, followed by enzymatic cyclization [1].
Cytochrome P450 enzymes (CYP450s), particularly those from Bacillus species known for complex ether formation (e.g., CYP154H1), could catalyze the critical spirocyclization through radical-mediated C–O bond formation. This transformation would require precise substrate positioning within the enzyme active site to ensure regio- and stereoselective coupling. Alternatively, flavin-dependent monooxygenases might generate epoxide intermediates from alkene precursors, with epoxide hydrolases then catalyzing regioselective ring-opening to form the spirocyclic system. Computational docking studies suggest the Aspergillus niger epoxide hydrolase could be engineered for this transformation, though natural activity toward this specific substrate remains unverified [1].
Fermentation optimization would likely follow strategies developed for structurally complex flavor compounds, where Bacillus velezensis has demonstrated efficient production of cyclic dipeptide flavor precursors under controlled aeration and pH conditions. Such systems could theoretically be adapted by introducing heterologous enzymes for the spirocyclization steps, though significant metabolic engineering would be required to balance precursor supply and avoid toxicity issues from pathway intermediates [1].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7